AM580
Overview
Description
Mechanism of Action
Target of Action
The primary target of this compound is the Retinoic Acid Receptor (RAR) . Specifically, it acts as a selective RARα agonist . RARs are nuclear receptors that regulate gene expression by binding to retinoic acid, a metabolite of vitamin A. They play crucial roles in cell growth, differentiation, and homeostasis .
Mode of Action
As an RARα agonist, this compound binds to the RARα receptor and activates it . This activation leads to a conformational change in the receptor, allowing it to bind to specific DNA sequences known as retinoic acid response elements (RAREs). The activated receptor-RARE complex then recruits other proteins to modulate the transcription of target genes .
Biochemical Pathways
The activation of RARα impacts several biochemical pathways. It primarily affects the retinoic acid signaling pathway, which is involved in a wide range of biological processes, including embryonic development, immune function, and cellular growth and differentiation . The downstream effects of this pathway activation can vary depending on the specific target genes and cellular context .
Result of Action
The activation of RARα by this compound can lead to various molecular and cellular effects, depending on the specific target genes involved. For example, it could promote cell differentiation, inhibit cell proliferation, or modulate immune responses . As an antineoplastic agent, it may inhibit the proliferation of neoplasms .
Biochemical Analysis
Biochemical Properties
As a selective RARα agonist, 4-{[(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl]amino}benzoic acid interacts with retinoic acid receptors, which are members of the nuclear receptor family of intracellular transcription factors . The nature of these interactions involves the compound binding to the receptor, leading to a conformational change that allows the receptor to regulate gene expression .
Cellular Effects
The cellular effects of 4-{[(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl]amino}benzoic acid are primarily related to its role as a RARα agonist . By binding to RARα, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-{[(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl]amino}benzoic acid involves its binding to RARα . This binding interaction leads to a conformational change in the receptor, allowing it to bind to specific DNA sequences and regulate gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Am 580 involves the reaction of 4-aminobenzoic acid with 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenecarboxylic acid chloride. The reaction is typically carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of Am 580 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Am 580 undergoes various chemical reactions, including:
Oxidation: Am 580 can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert Am 580 to its corresponding alcohols.
Substitution: Am 580 can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amides.
Scientific Research Applications
Am 580 has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of cell differentiation and gene expression.
Medicine: Investigated for its potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new pharmaceuticals and as a component in cosmetic formulations
Comparison with Similar Compounds
Similar Compounds
All-trans-retinoic acid: Another retinoic acid analog with broader receptor activity.
9-cis-retinoic acid: Binds to both retinoic acid receptors and retinoid X receptors.
13-cis-retinoic acid: Primarily used in the treatment of severe acne
Uniqueness
Am 580 is unique due to its high selectivity for the retinoic acid receptor alpha, which makes it particularly useful in studies focused on this specific receptor. Its selective activity allows for more targeted research and therapeutic applications .
Properties
IUPAC Name |
4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-21(2)11-12-22(3,4)18-13-15(7-10-17(18)21)19(24)23-16-8-5-14(6-9-16)20(25)26/h5-10,13H,11-12H2,1-4H3,(H,23,24)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWKGOZKRMMLAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)O)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5040758 | |
Record name | AM580 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5040758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102121-60-8 | |
Record name | 4-[[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carbonyl]amino]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102121-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Am 580 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102121608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AM580 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5040758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-((5,6,7,8-TETRAHYDRO-5,5,8,8-TETRAMETHYL-2-NAPHTHALENYL)CARBOXAMIDO)BENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ5S5G9ZFZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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